molecular formula C11H10N2O4S B2908804 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole CAS No. 886141-18-0

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole

Cat. No.: B2908804
CAS No.: 886141-18-0
M. Wt: 266.27
InChI Key: PGJLUYYPETUURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole (CAS Number: 886141-18-0) is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a 2,3-dihydro-1,4-benzodioxin ring system linked via a sulfonyl group to an imidazole heterocycle, a structural motif present in compounds with documented biological activity . The molecular formula is C11H10N2O4S, with a molecular weight of 266.27 g/mol . Compounds containing the 2,3-dihydro-1,4-benzodioxin scaffold have been investigated for their potential as antibacterial agents . Research into structurally similar N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives has demonstrated potent activity against various Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and E. coli . The sulfonamide functional group is a established pharmacophore known to inhibit enzymes like carbonic anhydrase and is widely used in the synthesis of various therapeutic agents . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a versatile synthetic intermediate for constructing more complex molecules for biological screening and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c14-18(15,13-4-3-12-8-13)9-1-2-10-11(7-9)17-6-5-16-10/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJLUYYPETUURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. The resulting intermediate is then reacted with imidazole in the presence of a suitable base, such as lithium hydride, in a polar aprotic solvent like N,N-dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl or aryl halides in the presence of a base like lithium hydride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation reactions can produce sulfone derivatives .

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can coordinate with metal ions in enzyme active sites, inhibiting their activity. This mechanism is similar to other sulfonamide-based compounds that inhibit enzymes like carbonic anhydrase and proteases .

Comparison with Similar Compounds

Key Insights :

  • The target compound’s imidazole group distinguishes it from acetic acid derivatives (), enabling distinct hydrogen-bonding interactions.
  • Compared to sulfonamide derivatives (), the direct sulfonyl-imidazole linkage in the target compound may reduce steric hindrance, improving binding efficiency .

Benzodioxin Derivatives with Heterocyclic Substituents

Compound Name Key Structural Differences Reactivity/Biological Activity References
1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole Nitro group at position 7 of benzodioxin Electron-withdrawing nitro group increases electrophilicity; potential antimicrobial applications inferred from nitroimidazole analogs
N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide Benzothiophene-carboxamide substituent Designed for antiparasitic activity (heartworm); benzodioxin replaced with benzoxazin

Key Insights :

  • The nitro group in ’s compound introduces redox activity absent in the target compound, which may affect metabolic stability .
  • The benzothiophene-carboxamide derivative () highlights how benzodioxin analogs can be tailored for specific therapeutic targets (e.g., parasites vs. bacteria) .

Imidazole-Containing Compounds

Compound Name Key Structural Differences Reactivity/Biological Activity References
Hydrobromide of 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine Thiazol-imine core instead of benzodioxin-sulfonyl-imidazole Angiotensin II receptor antagonism; antihypertensive activity comparable to valsartan
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(4,6-dimethylpyrimidin-2-yl)imino-imidazol-4-one (BRD1401) Guanidine-imidazolone hybrid Antimicrobial activity against Pseudomonas aeruginosa via OprH-LPS disruption

Key Insights :

  • BRD1401 () shares the benzodioxin-imidazole motif but incorporates a pyrimidine group, underscoring the pharmacological versatility of this scaffold .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole and its derivatives?

Answer:

  • Key Route: The compound can be synthesized via nucleophilic substitution reactions. For example, coupling 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride with imidazole derivatives under anhydrous conditions in polar aprotic solvents (e.g., dioxane) at 60–80°C for 6–12 hours .
  • Validation: Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity via melting point analysis (e.g., 191–192°C for analogous imidazole derivatives) and spectroscopic methods (IR, 1H^1H-NMR) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Answer:

  • Spectroscopic Techniques:
    • IR: Look for sulfonyl group vibrations (asymmetric S=O stretch at ~1350 cm1^{-1}, symmetric at ~1150 cm1^{-1}) and benzodioxin C-O-C stretches (1250–1050 cm1^{-1}) .
    • NMR: 1H^1H-NMR should show aromatic protons (δ 6.8–7.5 ppm for benzodioxin), imidazole protons (δ 7.2–8.0 ppm), and sulfonyl-linked protons (δ 3.8–4.2 ppm) .
  • X-ray Crystallography: Use SHELX programs for structure refinement. SHELXL is particularly effective for resolving sulfonyl group geometry and benzodioxin ring conformation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Answer:

  • Antimicrobial Testing: Screen against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) using broth microdilution assays (MIC determination). For example, related sulfonyl-imidazole derivatives showed activity at MIC = 8–32 µg/mL .
  • Enzyme Inhibition: Test against indoleamine 2,3-dioxygenase (IDO) or cyclooxygenase-2 (COX-2) via spectrophotometric assays (e.g., NADH depletion for IDO) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for enhanced target binding?

Answer:

  • Substituent Analysis: Introduce electron-withdrawing groups (e.g., -NO2_2, -CN) at the benzodioxin or imidazole positions to enhance sulfonyl group electrophilicity. For example, 4-cyano substitution improved COX-2 inhibition by 30% in analogous compounds .
  • Computational Modeling: Perform docking studies (AutoDock Vina) to predict interactions with targets like IDO. Focus on hydrogen bonding with sulfonyl oxygen and π-π stacking between benzodioxin and hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Orthogonal Assays: Combine MIC data with time-kill kinetics to confirm bactericidal vs. bacteriostatic effects .
  • Metabolic Stability Testing: Use hepatic microsome assays (human/rat) to assess if discrepancies arise from rapid compound degradation .
  • Crystallographic Validation: Compare X-ray structures of compound-enzyme complexes (e.g., IDO) to confirm binding modes across studies .

Q. How can the compound’s pharmacokinetic properties be improved for in vivo studies?

Answer:

  • Prodrug Design: Modify the sulfonyl group to a phosphonoester for enhanced solubility. For example, ethyl ester derivatives of sulfonamides showed 2-fold higher bioavailability in murine models .
  • Nanoparticle Encapsulation: Use PLGA nanoparticles to improve half-life. Pilot studies with benzodioxin derivatives achieved sustained release over 72 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.